Nona-1,5-dien-4-OL

Description

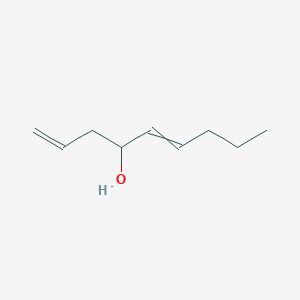

Structure

2D Structure

3D Structure

Properties

CAS No. |

64677-47-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

nona-1,5-dien-4-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3 |

InChI Key |

QHDCVQLFLABIFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CC=C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Nona-1,5-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing nona-1,5-dien-4-ol, a dienol of interest in various chemical research and development sectors. This document details plausible synthetic pathways, outlines detailed experimental protocols, and presents key data in a structured format to facilitate comparison and implementation by skilled professionals.

Introduction

This compound is a secondary alcohol containing two carbon-carbon double bonds, making it a versatile building block in organic synthesis. Its structure allows for a variety of subsequent chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules. This guide focuses on a primary and effective method for its synthesis: the Grignard reaction.

Core Synthesis Pathway: Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an α,β-unsaturated aldehyde. This approach is favored for its reliability and the commercial availability of the necessary precursors. Specifically, the reaction between an unsaturated Grignard reagent and an unsaturated aldehyde provides a direct route to the target dienol.

Two principal variations of this Grignard approach are considered:

-

Route A: The reaction of pent-2-enylmagnesium bromide with acrolein.

-

Route B: The reaction of allylmagnesium bromide with hex-2-enal.

Both routes are chemically sound and lead to the desired product. The choice between them may be guided by the availability and cost of the specific starting materials. Grignard reagents are known to preferentially undergo 1,2-addition with α,β-unsaturated aldehydes, which is the desired reaction pathway for forming this compound.

Figure 1: General synthetic pathways to this compound via Grignard reaction.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for Grignard reactions and have been adapted for the specific synthesis of the target molecule.

Preparation of Allylmagnesium Bromide Grignard Reagent

This procedure outlines the formation of the Grignard reagent, a critical precursor for the subsequent reaction with the aldehyde.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.

-

The flask is charged with magnesium turnings (1.5 equivalents) and anhydrous diethyl ether.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

For solvent exchange to THF, the diethyl ether is removed by distillation. Anhydrous THF is then added to the resulting residue to yield a THF solution of allylmagnesium bromide.[1]

Figure 2: Workflow for the preparation of Allylmagnesium bromide.

Synthesis of this compound via Grignard Addition

This section details the reaction of the prepared Grignard reagent with the appropriate α,β-unsaturated aldehyde.

Materials:

-

Allylmagnesium bromide solution (from step 3.1)

-

Hex-2-enal (or acrolein for the alternative route)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

The solution of allylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether or THF is cooled to 0 °C in an ice bath.

-

A solution of hex-2-enal (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred Grignard reagent solution. The reaction temperature should be maintained at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

| Parameter | Expected Range | Notes |

| Yield | 60-85% | Highly dependent on reaction conditions and purity of reagents. |

| Purity (after purification) | >95% | Achievable with standard purification techniques. |

| Reaction Time | 3-5 hours | Includes addition and subsequent stirring. |

| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is crucial to control the exothermic reaction. |

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method suitable for laboratory-scale production. The outlined protocols provide a solid foundation for researchers to produce this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. Further optimization of these procedures may be possible through systematic investigation of reaction parameters.

References

Nona-1,5-dien-4-ol: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,5-dien-4-ol is a doubly unsaturated alcohol with a nine-carbon backbone. This document provides a concise summary of its known chemical and physical properties, primarily based on computational models due to a notable absence of published experimental data. The structural characteristics of this compound are also detailed, including its IUPAC name, SMILES string, and InChI key for unambiguous identification in chemical databases and research. This guide is intended to serve as a foundational resource for professionals in research and drug development who may be interested in this molecule, while also highlighting the significant gaps in the experimental literature concerning its synthesis, analytics, and biological activity.

Chemical Structure and Identification

This compound is characterized by a nine-carbon chain containing two double bonds at the first and fifth positions and a hydroxyl group at the fourth position.

Table 1: Structural and Identification Data for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O |

| SMILES | CCCC=CC(CC=C)O |

| InChI Key | QHDCVQLFLABIFR-UHFFFAOYSA-N |

| CAS Number | 64677-47-0 |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 140.120115 g/mol | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Experimental Protocols

A comprehensive search of scientific databases reveals a significant lack of published experimental protocols for the synthesis, purification, and analysis of this compound. Researchers interested in this compound would need to develop and validate their own methodologies.

A potential synthetic approach could involve the Grignard reaction between acrolein and a hex-2-enyl magnesium halide, followed by aqueous workup. Another possibility is the reduction of a corresponding ketone, nona-1,5-dien-4-one. However, no specific procedures for these transformations for this particular molecule have been documented.

For analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would likely be suitable for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural elucidation. Infrared (IR) spectroscopy could confirm the presence of the hydroxyl and alkene functional groups.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its structural features, including the presence of unsaturation and a secondary alcohol, suggest potential for various biological interactions, but this remains purely speculative without experimental evidence.

Logical Relationship of Available Data

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the foundational role of its defined chemical structure in enabling the computation of its properties, while also emphasizing the absence of experimental and biological data.

Caption: Logical workflow for this compound data.

Conclusion

This compound is a well-defined chemical entity based on its structural descriptors. However, a significant knowledge gap exists concerning its experimental physicochemical properties, established synthetic and analytical methods, and its biological role. This technical guide summarizes the available computed data and clearly delineates the areas where further research is critically needed. For scientists and professionals in drug development, this molecule represents an unexplored area with potential for novel discoveries, contingent on foundational experimental work.

References

Spectroscopic Analysis of Nona-1,5-dien-4-ol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for nona-1,5-dien-4-ol, a dienol of interest to researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this compound, this document utilizes data from the closely related structural isomer, nona-2,8-dien-4-ol. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format and detailing the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the structural analog, nona-2,8-dien-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for nona-2,8-dien-4-ol

| Chemical Shift (δ) in ppm | Carbon Atom Assignment |

| 16.2 | C1 |

| 20.9 | C6 |

| 24.6 | C5 |

| 33.6 | C7 |

| 37.0 | C3 |

| 68.8 | C4 |

Solvent: Chloroform-d

¹H NMR Data (Predicted for this compound)

Since experimental ¹H NMR data for a suitable analog is unavailable, a predicted spectrum based on the structure of this compound is provided for illustrative purposes. Actual experimental values may vary.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Proton Assignment |

| ~5.8 | ddt | 1H | H2 |

| ~5.2 | m | 2H | H1 |

| ~5.5 | m | 2H | H5, H6 |

| ~4.1 | q | 1H | H4 |

| ~2.3 | m | 2H | H3 |

| ~2.1 | m | 2H | H7 |

| ~1.4 | sextet | 2H | H8 |

| ~0.9 | t | 3H | H9 |

| (variable) | br s | 1H | -OH |

Infrared (IR) Spectroscopy

The IR spectrum of a dienol like this compound is expected to show characteristic absorption bands for its functional groups.

Predicted Significant IR Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H | Stretching |

| ~3080 | =C-H | Stretching |

| ~2960-2850 | C-H | Stretching |

| ~1640 | C=C | Stretching |

| ~1050 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely proceed via electron ionization, leading to a molecular ion peak and various fragmentation patterns.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 122 | [M - H₂O]⁺ |

| 97 | [M - C₃H₅]⁺ |

| 81 | [M - C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of the analyte (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette plugged with glass wool to filter out any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, and the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and improve signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top, spreading the liquid into a thin film.

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Electron Ionization (EI) is a common method for such molecules. The sample in the gas phase is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Nona-1,5-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Nona-1,5-dien-4-ol is an unsaturated alcohol with the molecular formula C₉H₁₆O. Its structure features a nine-carbon chain with two double bonds at positions 1 and 5, and a hydroxyl group at position 4.

IUPAC Name: this compound[1]

Synonyms & Identifiers:

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These computed properties are essential for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | PubChem CID: 54227869[1] |

| Molecular Formula | C₉H₁₆O | PubChem CID: 54227869[1] |

| XLogP3 | 2.5 | PubChem CID: 54227869[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 54227869[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 54227869[1] |

| Rotatable Bond Count | 5 | PubChem CID: 54227869[1] |

| Exact Mass | 140.120115130 g/mol | PubChem CID: 54227869[1] |

| Monoisotopic Mass | 140.120115130 g/mol | PubChem CID: 54227869[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem CID: 54227869[1] |

| Heavy Atom Count | 10 | PubChem CID: 54227869[1] |

| Complexity | 105 | PubChem CID: 54227869[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections provide hypothetical yet experimentally sound methodologies based on established organic chemistry principles.

Synthesis via Grignard Reaction

A plausible and widely used method for the synthesis of secondary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. In this case, pent-2-enylmagnesium bromide can be reacted with acrolein.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

3-Bromopent-1-ene

-

Acrolein (propenal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of dry diethyl ether or THF.

-

Slowly add a solution of 3-bromopent-1-ene in dry ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pent-2-enylmagnesium bromide).

-

Reaction with Acrolein: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of freshly distilled acrolein in dry ether or THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

-

Gas Chromatography (GC): A capillary column (e.g., DB-5ms) can be used with helium as the carrier gas. The oven temperature program would typically start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the components.

-

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 140. Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (fragmentation of the C-C bond adjacent to the hydroxyl group).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The spectrum would show characteristic signals for the different types of protons. The proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the range of 3.5-4.5 ppm. The vinylic protons (-CH=CH₂) would resonate in the downfield region (around 5-6 ppm). The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon attached to the hydroxyl group would be observed in the range of 60-80 ppm. The sp² hybridized carbons of the double bonds would appear in the downfield region (around 110-140 ppm).

Chemical Reactivity and Potential Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, its chemical structure suggests potential reactivity that could be relevant in biological systems or as a synthetic intermediate.

Oxidation to a Ketone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, nona-1,5-dien-4-one. This is a common transformation in both organic synthesis and metabolic pathways.

Caption: Oxidation of this compound to Nona-1,5-dien-4-one.

Esterification

The hydroxyl group of this compound can react with a carboxylic acid or its derivative to form an ester. This reaction is fundamental in the synthesis of various organic molecules and is analogous to the formation of lipids in biological systems.

Caption: Esterification of this compound with a Carboxylic Acid.

The presence of two double bonds also allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, further highlighting the synthetic utility of this molecule. The diene moiety could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, offering a route to complex cyclic structures.

Conclusion

This compound is a versatile unsaturated alcohol with potential applications in organic synthesis and as a scaffold for the development of new chemical entities. This guide provides a foundational understanding of its chemical properties, plausible synthetic and analytical methodologies, and potential reactivity. Further research into the biological activities and specific reaction pathways of this compound is warranted to fully explore its potential in drug development and other scientific fields.

References

Physical and chemical properties of Nona-1,5-dien-4-OL

An In-depth Technical Guide to Nona-1,5-dien-4-ol

Introduction

This compound is an unsaturated alcohol with the molecular formula C9H16O.[1] Its structure, featuring two double bonds and a secondary alcohol functional group, makes it a subject of interest for organic synthesis and potential applications in fields such as fragrance and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from computational data and characteristics of structurally similar compounds. It also outlines detailed experimental protocols for its synthesis and characterization, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Quantitative data for this compound is primarily derived from computational models, with some experimental data available for related compounds. The following tables summarize the key physical and chemical identifiers and properties.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C9H16O[1] |

| CAS Number | 64677-47-0[1] |

| InChI | InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3[1] |

| InChIKey | QHDCVQLFLABIFR-UHFFFAOYSA-N[1] |

| SMILES | CCCC=CC(CC=C)O[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Molecular Weight | 140.22 g/mol [1] | Computationally derived. |

| Appearance | Colorless to pale yellow oily liquid | Estimated based on similar compounds.[2] |

| Odor | Green, earthy, mushroom, fatty[3] | Described for fragrance applications.[3] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Water Solubility | 954.2 mg/L @ 25 °C[3] | Estimated value.[3] |

| LogP (Octanol/Water) | 2.5[1] | Computationally derived; indicates moderate lipophilicity.[1] |

| Topological Polar Surface Area | 20.2 Ų[1] | Computationally derived.[1] |

Synthesis and Reactivity

Synthesis

The synthesis of dienols like this compound can be achieved through various established organic chemistry routes. A common and effective method involves the Grignard reaction, where an organometallic reagent is added to an aldehyde. For this compound, this can be accomplished by reacting hex-4-enal with allylmagnesium bromide.

A proposed synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound via Grignard reaction.

Chemical Reactivity

This compound possesses three primary reactive sites: the secondary alcohol group and the two carbon-carbon double bonds.

-

Alcohol Group: The hydroxyl (-OH) group can undergo oxidation to form the corresponding ketone, nona-1,5-dien-4-one. It can also participate in esterification reactions with carboxylic acids or acylation with acid chlorides.

-

Alkene Groups: The double bonds at the C1-C2 and C5-C6 positions are susceptible to electrophilic addition reactions, such as hydrogenation (reduction to the corresponding saturated or mono-unsaturated alcohol), halogenation (addition of Br₂ or Cl₂), and hydrohalogenation (addition of HBr or HCl).

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from hex-4-enal and allyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Hex-4-enal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Dissolve allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of allylmagnesium bromide.

-

Reaction with Aldehyde: a. Dissolve hex-4-enal in anhydrous diethyl ether and add it to the dropping funnel. b. Cool the Grignard reagent solution in an ice bath. c. Add the hex-4-enal solution dropwise to the stirred Grignard reagent. d. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil via column chromatography or distillation to obtain pure this compound.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying volatile organic compounds like unsaturated alcohols.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Interface Temperature: 280 °C.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

Data Acquisition: Start the GC-MS data acquisition program.

-

Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Analyze the corresponding mass spectrum. Key fragmentation patterns would be expected from the loss of water (M-18), cleavage adjacent to the alcohol (alpha-cleavage), and fragmentation related to the dienyl system. c. Compare the obtained mass spectrum with a reference library (if available) to confirm the structure.

The logical workflow for characterizing an unknown alcohol sample is depicted below.

Caption: Workflow for the characterization of an unknown alcohol sample.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of this compound, its structural motifs are present in various natural products. Unsaturated alcohols are known components of essential oils from plants and can exhibit antimicrobial and signaling properties. For example, Terpinen-4-ol, the primary active constituent of tea tree oil, demonstrates significant antimicrobial activity against a range of pathogens.[4][5] Similarly, essential oils from species of the Annonaceae family contain various terpenoids and unsaturated alcohols with documented traditional medicinal uses.[6][7]

Given these precedents, this compound may possess bioactive properties worthy of investigation. Its moderate lipophilicity (LogP ≈ 2.5) suggests it may be capable of crossing cell membranes.[1] Potential research avenues include screening for antimicrobial, antifungal, or insect-repelling activities. In drug development, such a scaffold could be a starting point for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for similar unsaturated alcohols like 2,4-Hexadien-1-ol, appropriate precautions should be taken.[8]

-

Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents and sources of ignition.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2]

References

- 1. This compound | C9H16O | CID 54227869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-nonadien-1-ol, 7786-44-9 [thegoodscentscompany.com]

- 3. 1,5-nonadien-4-ol, NF0636 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Composition, Antioxidant Capacity and Anticholinesterase Activity of Essential Oil from Leaves of Chirimoya (Annona cherimola Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fr.cpachem.com [fr.cpachem.com]

Biological Activity of Nona-1,5-dien-4-ol Derivatives: A Review of a Sparsely Explored Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the biological activity of Nona-1,5-dien-4-ol and its derivatives. Despite a comprehensive search of available scientific literature, there is a notable absence of published research detailing the pharmacological, toxicological, or any other biological effects of this specific compound and its analogues. While the chemical structure is known and registered, its potential interactions with biological systems remain an unexplored area of research. This document outlines the current void in the literature and suggests potential avenues for future investigation based on the activities of structurally related, albeit different, chemical entities.

Introduction to this compound

This compound is a nine-carbon aliphatic alcohol containing two non-conjugated double bonds. Its chemical structure is registered in public databases such as PubChem, confirming its identity and basic physicochemical properties.[1] However, a thorough investigation of scientific databases and scholarly articles reveals a significant gap in the literature regarding its synthesis for biological testing and subsequent evaluation of its effects in biological systems.

Current State of Research: A Void in the Literature

A systematic search for the biological activity, including but not limited to antimicrobial, cytotoxic, anti-inflammatory, or any other pharmacological effects of this compound and its derivatives, did not yield any specific studies. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present in tabular form. Furthermore, the absence of primary research means there are no established experimental protocols for its study or known signaling pathways associated with its activity.

The search for information on related compounds, such as other C9 dienols or aliphatic alcohols with similar structural motifs, also proved challenging in identifying a clear predictive pattern of activity for the target compound. Research on other classes of molecules with "diene" or "dienol" in their names, such as certain terpenes or synthetic compounds, is available but these are structurally and electronically distinct from this compound, making direct comparisons speculative.

Potential Areas for Future Investigation: An Uncharted Territory

The lack of existing data on the biological activity of this compound derivatives presents a unique opportunity for novel research in the field of drug discovery and chemical biology. The workflow for a foundational study in this area would logically proceed as follows:

Caption: Proposed workflow for the initial investigation of this compound derivatives.

Synthesis and Library Development

The initial step would involve the chemical synthesis of this compound and a diverse library of its derivatives. Modifications could include esterification or etherification of the hydroxyl group, alterations to the carbon backbone, and introduction of various functional groups to explore the structure-activity relationship (SAR).

Broad-Based Biological Screening

A logical starting point for biological evaluation would be to subject the synthesized compounds to a battery of high-throughput screening assays. This could include:

-

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: Evaluation of cytotoxic effects against a range of cancer cell lines and normal cell lines to determine potential anticancer activity and general toxicity.

-

Anti-inflammatory Assays: Investigating the inhibition of inflammatory markers in relevant cell-based models.

Mechanistic Studies for Active Compounds

Should any of the derivatives exhibit significant biological activity in the primary screens, further investigation into their mechanism of action would be warranted. This could involve target identification studies, analysis of effects on specific signaling pathways, and in vivo studies in animal models.

Conclusion

The biological activity of this compound and its derivatives represents a completely unexplored area of chemical and pharmacological research. This technical guide serves to highlight this knowledge gap and to propose a structured approach for future studies. For researchers and drug development professionals, this uncharted territory offers the potential for the discovery of novel bioactive molecules with unique mechanisms of action. The path forward requires a foundational investment in the synthesis and systematic screening of these compounds to unlock their potential therapeutic applications.

References

In-depth Analysis of Nona-1,5-dien-4-ol Reveals Scant Evidence of Direct Biological Action

A comprehensive review of scientific literature and available data indicates that Nona-1,5-dien-4-ol, a nine-carbon dienol, is primarily utilized as a chemical intermediate in the synthesis of complex natural products and does not possess a well-documented, direct mechanism of action in biological systems. Extensive searches for its bioactivity, pharmacological properties, and specific molecular interactions have yielded no significant findings of intrinsic biological efficacy.

Researchers, scientists, and drug development professionals should note that the current body of scientific knowledge does not support this compound as a standalone bioactive agent. Its utility is consistently reported in the context of multi-step synthetic pathways for larger, more complex molecules with established biological activities.

Synthetic Utility in Natural Product Synthesis

This compound serves as a versatile building block in the laboratory synthesis of various natural products. Its chemical structure, featuring both alkene and alcohol functional groups, allows for a range of chemical transformations, making it a valuable precursor in the assembly of intricate molecular architectures. For instance, it has been documented as an intermediate in the synthesis of compounds such as Amphidinol 3 and Dendrodolides, which are of interest for their potent biological activities. However, the biological effects of these larger molecules are not attributable to the this compound substructure itself.

Lack of Evidence for a Direct Mechanism of Action

Despite its application in chemical synthesis, there is a conspicuous absence of data pertaining to the direct biological effects of this compound. Key areas where information is lacking include:

-

Pharmacodynamics: No studies have been identified that describe the interaction of this compound with any specific biological targets, such as receptors, enzymes, or ion channels.

-

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system is not available in the public domain.

-

Toxicology: There is no reported data on the safety profile or potential toxicity of this compound.

Implications for Research and Development

The absence of data on the biological activity of this compound suggests that research efforts have been focused on its synthetic applications rather than its potential as a therapeutic agent. For professionals in drug discovery and development, this indicates that this compound is unlikely to be a viable candidate for direct investigation as a bioactive compound. Instead, its value remains in the realm of synthetic organic chemistry, where it facilitates the construction of more complex and biologically relevant molecules.

An In-depth Technical Guide on Nona-1,5-dien-4-ol: Discovery and Natural Occurrence

A comprehensive review of available scientific literature reveals a notable absence of documented evidence for the natural occurrence or a specific discovery of Nona-1,5-dien-4-ol. While this compound is recognized within chemical databases and utilized in synthetic chemistry, searches for its presence in plants, animals, or microorganisms have not yielded any positive results. One database explicitly states that (5E)-nona-1,5-dien-4-ol is "not found in nature"[1].

This lack of data prevents the creation of a detailed guide on its natural sources, quantitative presence, or the experimental protocols for its isolation from natural matrices. Consequently, the mandatory visualizations of experimental workflows for its natural extraction and signaling pathways involving the naturally occurring compound cannot be generated as per the initial request.

However, it is pertinent to note that isomers of nonadienol are well-documented as naturally occurring compounds, primarily in the realm of flavor and fragrance chemistry.

Naturally Occurring Isomers of Nonadienol

Several isomers of nonadienol are recognized for their contribution to the characteristic aromas of various plants. The most notable among these are isomers of 2,6-nonadien-1-ol .

Natural Occurrence of 2,6-nonadien-1-ol

This positional isomer of this compound is a significant volatile compound found in a variety of plants.

| Natural Source | Isomer(s) | Olfactory Description | Reference |

| Violet Leaves | (E,Z)-2,6-nonadien-1-ol | Green, fatty, reminiscent of violet leaf and cucumber | [2] |

| Cucumber | 2,6-nonadien-1-ol | Green, cucumber-like | [3] |

The presence of these isomers in violet leaves and cucumber contributes significantly to their distinctive scents[2][3]. (E,Z)-2,6-nonadienal, a related aldehyde, is also a key aroma component in these and other plants like melon and peas[4].

Experimental Protocols: A General Overview for Isomer Isolation

While no specific protocols exist for the isolation of this compound from natural sources due to its apparent absence, the general methodology for extracting volatile compounds like its isomers from plant materials typically involves the following steps.

General Experimental Workflow for Volatile Compound Isolation

Figure 1. A generalized workflow for the isolation and identification of volatile compounds from plant matter.

1. Extraction: The process typically begins with the extraction of volatile compounds from the plant material. This can be achieved through methods such as:

- Steam Distillation: A common method for extracting essential oils, where steam is passed through the plant material, and the volatile compounds are carried over with the steam, condensed, and collected.

- Solvent Extraction: The plant material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane) to dissolve the volatile compounds.

2. Fractionation: The crude extract, which is a complex mixture of compounds, is then subjected to fractionation to separate the different components. Column chromatography is a widely used technique for this purpose, where the extract is passed through a column packed with a stationary phase (e.g., silica gel), and different compounds are eluted at different rates using a mobile phase.

3. Identification: The isolated fractions are then analyzed to identify the individual compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for this. The gas chromatograph separates the volatile compounds in the fraction, and the mass spectrometer provides a mass spectrum for each compound, which can be compared to spectral libraries for identification.

Conclusion

References

Navigating the Chemical Landscape of Nona-1,5-dien-4-ol: A Technical Guide to Stability and Degradation

For Immediate Release

[City, State] – Nona-1,5-dien-4-ol, a dienol of interest in various research and development sectors, presents a unique molecular architecture that dictates its stability and degradation profile. This technical guide offers an in-depth exploration of the inherent chemical properties of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its potential degradation pathways and the experimental considerations for its handling and analysis.

Due to the limited availability of specific stability and degradation studies on this compound in published literature, this guide extrapolates potential pathways based on the well-established chemistry of its constituent functional groups: a secondary allylic alcohol and a non-conjugated diene system.

Core Chemical Profile

A summary of the computed properties of this compound provides a baseline for understanding its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem |

| Molecular Weight | 140.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 64677-47-0 | PubChem |

Inherent Stability and General Handling

This compound, as an unsaturated alcohol, is susceptible to various degradation pathways. The presence of two double bonds and a hydroxyl group makes the molecule reactive under certain conditions. For general laboratory use and storage, it is advisable to keep the compound in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of related unsaturated alcohols, such as 2,6-nonadien-1-ol, is noted to be greater than their corresponding aldehydes, suggesting that the alcohol functionality imparts a degree of stability. However, the allylic nature of the alcohol in this compound introduces specific reactive possibilities.

Potential Degradation Pathways

The structural features of this compound suggest several potential degradation pathways that researchers should consider. These pathways are primarily driven by oxidation, acid/base catalysis, and thermal stress.

Oxidative Degradation

The double bonds and the secondary alcohol group are potential sites for oxidation.

-

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, Nona-1,5-dien-4-one. This is a common reaction for secondary alcohols and can be initiated by various oxidizing agents, including atmospheric oxygen over time, or more aggressively with chemical oxidants.

-

Epoxidation of Double Bonds: The double bonds can react with oxygen or peroxy compounds to form epoxides. This can occur at either the 1,2- or the 5,6-position.

-

Oxidative Cleavage: Under stronger oxidative conditions (e.g., ozonolysis or permanganate), the double bonds can be cleaved, leading to the formation of smaller aldehydes, ketones, and carboxylic acids.

Caption: Potential Oxidative Degradation Pathways of this compound.

Isomerization and Rearrangement

The presence of allylic protons and the dienol structure allows for potential isomerization and rearrangement reactions, which can be catalyzed by acid, base, or heat.

-

Allylic Rearrangement: The hydroxyl group could potentially migrate to an adjacent carbon in the presence of an acid catalyst, leading to the formation of isomeric dienols.

-

Double Bond Migration: The double bonds could shift to form a conjugated system, which is often thermodynamically more stable. This would result in the formation of nona-1,3-dien-4-ol or other conjugated isomers.

Caption: Potential Isomerization and Rearrangement Pathways.

Polymerization

Unsaturated compounds, especially those containing multiple double bonds, are susceptible to polymerization. This can be initiated by radical initiators, light, or heat. The polymerization of this compound would lead to the formation of oligomers and polymers, resulting in an increase in viscosity and a decrease in the purity of the substance.

Experimental Protocols for Stability and Degradation Analysis

To rigorously assess the stability of this compound and characterize its degradation products, a series of well-defined experimental protocols should be employed.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and pathways.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid or a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS).

Caption: Experimental Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust analytical method is crucial for separating and quantifying this compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is a common starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol would likely provide good separation. UV detection would be suitable if the degradation products contain chromophores.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of this compound, GC-MS can be a powerful tool for separation and identification of degradation products. Derivatization of the alcohol group may be necessary to improve chromatographic performance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of isolated degradation products.

Conclusion

While specific data on the stability and degradation of this compound is scarce, a thorough understanding of the reactivity of its functional groups provides a strong basis for predicting its chemical behavior. Researchers and professionals working with this compound should anticipate potential degradation through oxidation, isomerization, and polymerization. The implementation of systematic forced degradation studies, coupled with robust analytical methods, is paramount for ensuring the quality, safety, and efficacy of any formulation or application involving this compound. This proactive approach to understanding its stability will ultimately facilitate its successful application in scientific and industrial endeavors.

Methodological & Application

Application Note: Quantitative Analysis of Nona-1,5-dien-4-OL

Introduction

Nona-1,5-dien-4-OL is a volatile organic compound of interest in various fields, including flavor and fragrance research, and as a potential biomarker in biological studies. Accurate and precise quantification of this compound in diverse matrices is crucial for understanding its role and significance. This application note provides detailed protocols for the quantitative analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Analytical Strategy Overview

Due to the volatile nature and the presence of a hydroxyl group in this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly suitable analytical technique. To enhance volatility and improve chromatographic peak shape, derivatization of the alcohol group is recommended. This protocol will focus on a widely used silylation derivatization method.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME) from Headspace

This method is ideal for the extraction of volatile compounds like this compound from biological matrices such as plasma, urine, or cell culture media, as it minimizes matrix effects and is suitable for small sample volumes.[1][2]

Materials:

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly with a polydimethylsiloxane (PDMS) coating

-

Heater-shaker or water bath

-

Internal Standard (IS) solution (e.g., 1-octen-3-ol in methanol, 10 µg/mL)

-

Sodium chloride (NaCl)

Procedure:

-

Pipette 1 mL of the biological sample (e.g., plasma) into a 20 mL headspace vial.

-

Add 10 µL of the internal standard solution to the vial.

-

Add 0.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile analytes into the headspace.

-

Immediately seal the vial with the PTFE-lined septum and cap.

-

Incubate the vial at 60°C for 15 minutes with gentle agitation to allow for equilibration of this compound between the sample and the headspace.

-

After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

-

Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption and analysis.

Derivatization: Silylation

For improved thermal stability and chromatographic performance, derivatization of the hydroxyl group of this compound is recommended.[3][4][5] Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

-

Pyridine (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials

Procedure (for liquid-liquid extracted samples):

-

Following a liquid-liquid extraction of this compound from the sample matrix into an organic solvent (e.g., hexane), evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Parameters:

| Parameter | Value |

|---|---|

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for SPME) or Split (10:1 for liquid injection) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50°C, hold for 2 min |

| Ramp to 150°C at 10°C/min |

| | Ramp to 250°C at 20°C/min, hold for 5 min |

MS Parameters:

| Parameter | Value |

|---|---|

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Hypothetical) | m/z for TMS-derivatized this compound: e.g., quantifier ion and qualifier ions. |

| | m/z for IS: corresponding quantifier and qualifier ions. |

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 2 ng/mL | Signal-to-Noise ≥ 10 |

| Accuracy (% Recovery) | 92-108% | 85-115% |

| Precision (%RSD) | < 10% | ≤ 15% |

| Matrix Effect | 95-105% | 80-120% |

| Extraction Recovery | > 85% | - |

Table 2: Quantitative Results of this compound in Spiked Plasma Samples

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |

| QC_Low | 5 | 4.8 | 96 |

| QC_Mid | 50 | 52.1 | 104.2 |

| QC_High | 200 | 194.6 | 97.3 |

Visualizations

Caption: Headspace SPME-GC-MS workflow for this compound.

Caption: Derivatization workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS and derivatization-GC-MS methods provide robust and sensitive approaches for the quantification of this compound in biological matrices. Proper method validation is essential to ensure the reliability of the results. The choice between direct headspace analysis and a method involving derivatization will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. These protocols serve as a detailed guide for researchers to develop and validate their own analytical methods for this and similar compounds.

References

Application Notes and Protocols for the Purification of Nona-1,5-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Nona-1,5-dien-4-ol, a key intermediate in various synthetic pathways. The following sections outline common purification techniques, including fractional distillation and flash column chromatography, tailored for the unique properties of this unsaturated secondary alcohol.

Introduction

This compound is an unsaturated alcohol of interest in organic synthesis due to its reactive diene and secondary alcohol functionalities. Its purification is critical to ensure the integrity and success of subsequent reactions. The choice of purification method largely depends on the scale of the synthesis and the nature of the impurities. Common impurities may arise from the synthesis process, which often involves the reaction of a Grignard reagent with an aldehyde.

A plausible synthetic route involves the Grignard reaction of 1-hexenylmagnesium bromide with acrolein. Potential impurities from this synthesis could include unreacted 1-hexene, acrolein, and byproducts from the Grignard reaction.

Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following properties are estimated based on its structure and data from similar compounds. These values are crucial for developing appropriate purification protocols.

| Property | Estimated Value | Rationale/Method |

| Molecular Weight | 140.22 g/mol | Calculated from the molecular formula (C9H16O).[1] |

| Boiling Point (atmospheric pressure) | 180-195 °C | Estimated based on the boiling points of similar C9 alcohols and the influence of unsaturation. The presence of a hydroxyl group significantly increases the boiling point due to hydrogen bonding.[2][3][4][5] |

| Polarity | Moderately Polar | The hydroxyl group imparts polarity, while the C9 hydrocarbon chain is nonpolar. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | General solubility characteristics of long-chain alcohols. |

Purification Techniques

Two primary methods are recommended for the purification of this compound: fractional distillation for large-scale purification and flash column chromatography for smaller scales or when high purity is required.

Protocol 1: Fractional Distillation under Reduced Pressure

Fractional distillation is suitable for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points. Due to its relatively high estimated boiling point, vacuum distillation is recommended to prevent decomposition.

Objective: To separate this compound from lower and higher boiling point impurities.

Table 1: Expected Boiling Points of Components at Reduced Pressure (Estimated)

| Compound | Boiling Point at 760 mmHg (°C) (Estimated) | Boiling Point at 10 mmHg (°C) (Estimated) |

| 1-Hexene (impurity) | 63 | < 25 |

| Acrolein (impurity) | 53 | < 25 |

| This compound (Product) | 180-195 | ~80-95 |

| Grignard byproducts (impurity) | > 200 | > 100 |

Experimental Protocol: Fractional Distillation

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.

-

Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Place a stir bar in the distillation flask.

-

Use a heating mantle with a stirrer for heating.

-

-

Procedure:

-

Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

-

Begin stirring and gradually apply vacuum to the system, aiming for a stable pressure of approximately 10 mmHg.

-

Slowly heat the distillation flask.

-

Collect the initial low-boiling fraction, which will likely contain residual solvents and unreacted starting materials.

-

Monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure fraction.

-

Collect the main fraction of this compound at its expected boiling point under the applied pressure.

-

Once the main fraction is collected and the temperature begins to rise again or drop, stop the distillation.

-

Allow the apparatus to cool completely before releasing the vacuum.

-

-

Purity Analysis:

-

Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity.

-

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for smaller-scale purifications and for separating compounds with similar polarities. The choice of solvent system is critical for achieving good separation.

Objective: To purify this compound from impurities by selective adsorption on a stationary phase.

Table 2: Recommended Solvent Systems for Flash Chromatography

| Solvent System (v/v) | Polarity | Expected Rf of this compound |

| Hexane:Ethyl Acetate (9:1) | Low | ~0.2-0.3 |

| Hexane:Ethyl Acetate (4:1) | Medium | ~0.4-0.5 |

| Dichloromethane:Methanol (98:2) | Medium | ~0.3-0.4 |

Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Experimental Protocol: Flash Column Chromatography

-

Column Packing:

-

Select an appropriately sized glass column.

-

Pack the column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is level and free of cracks.

-

Add a thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with a hand pump or compressed air).

-

Collect fractions in test tubes.

-

Monitor the elution of compounds using TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

-

Purity Analysis:

-

Confirm the purity of the isolated product by GC or NMR spectroscopy.

-

Caption: Workflow for the purification of this compound by flash column chromatography.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable.

-

Use caution when working with vacuum systems.

By following these detailed protocols, researchers can effectively purify this compound for use in further research and development activities. The choice between fractional distillation and flash column chromatography will depend on the specific requirements of the project.

References

Application Notes and Protocols: Nona-1,5-dien-4-ol as a Chiral Building Block

Introduction

Nona-1,5-dien-4-ol is a nine-carbon unsaturated alcohol with the chemical formula C₉H₁₆O.[1] Its structure, featuring a hydroxyl group at a stereogenic center and two double bonds, theoretically allows for its use as a chiral building block in organic synthesis. Chiral building blocks are essential components in the synthesis of complex, enantiomerically pure molecules, particularly in the fields of pharmaceuticals and natural product synthesis. The strategic placement of functional groups in this compound offers potential for various chemical transformations, including stereoselective reactions.

Therefore, this document will outline the theoretical potential of this compound as a chiral synthon and provide general protocols and workflows that could be adapted for its use, should a viable synthetic route to enantiomerically pure this compound be developed and its utility demonstrated.

Theoretical Applications and Potential Synthetic Pathways

The utility of this compound as a chiral building block would hinge on the ability to synthesize it in an enantiomerically pure form. An enantioselective synthesis would likely involve either a chiral catalyst or a chiral auxiliary to control the stereochemistry of the hydroxyl group.

Potential Synthetic Workflow for Enantiomerically Pure this compound:

References

Application Notes and Protocols: Nona-1,5-dien-4-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-1,5-dien-4-ol is a chiral building block with significant potential in asymmetric synthesis. Its structure, featuring a stereogenic center flanked by two vinyl groups, allows for a variety of stereoselective transformations. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and its subsequent application in the synthesis of chiral epoxides, which are versatile intermediates in the development of pharmaceutical agents. The protocols described herein are based on established methodologies for the asymmetric synthesis of divinylcarbinols and their derivatives.

Asymmetric Synthesis of this compound via Asymmetric Allylation

The enantioselective synthesis of this compound can be achieved through the asymmetric allylation of an α,β-unsaturated aldehyde, such as hex-2-enal. This method utilizes a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of an allyl organometallic reagent.

Reaction Scheme:

Caption: General scheme for the asymmetric allylation of hex-2-enal.

Experimental Protocol: Asymmetric Allylation of Hex-2-enal

Materials:

-

Hex-2-enal (1.0 equiv)

-

Allylmagnesium bromide (1.2 equiv, 1.0 M solution in THF)

-

(R)-BINOL (0.1 equiv)

-

Titanium (IV) isopropoxide (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add (R)-BINOL (0.1 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C and add titanium (IV) isopropoxide (0.1 equiv) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.

-

Cool the reaction mixture to -78 °C.

-

Add hex-2-enal (1.0 equiv) dissolved in anhydrous DCM to the catalyst solution.

-

In a separate flask, dilute allylmagnesium bromide (1.2 equiv) with anhydrous THF.

-

Slowly add the allylmagnesium bromide solution to the reaction mixture at -78 °C over a period of 1 hour.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate = 9:1) to afford the desired (R)-nona-1,5-dien-4-ol.

Data Presentation:

Table 1: Optimization of Asymmetric Allylation for the Synthesis of (R)-Nona-1,5-dien-4-ol

| Entry | Chiral Ligand | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINOL | Ti(OiPr)₄ | DCM | -78 | 85 | 92 |

| 2 | (S)-BINOL | Ti(OiPr)₄ | DCM | -78 | 83 | 91 (for S-enantiomer) |

| 3 | (R)-BINOL | Zn(OTf)₂ | Toluene | -40 | 75 | 85 |

| 4 | (R)-BINOL | Ti(OiPr)₄ | THF | -78 | 80 | 88 |

Application in Asymmetric Epoxidation

Chirally enriched this compound is a valuable precursor for the synthesis of stereochemically defined epoxy alcohols. The Sharpless asymmetric epoxidation provides a powerful method for the diastereoselective epoxidation of one of the double bonds.

Reaction Scheme:

Caption: Sharpless asymmetric epoxidation of (R)-nona-1,5-dien-4-ol.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (R)-Nona-1,5-dien-4-ol

Materials:

-

(R)-Nona-1,5-dien-4-ol (1.0 equiv)

-

Titanium (IV) isopropoxide (0.1 equiv)

-

(+)-Diethyl tartrate ((+)-DET) (0.12 equiv)

-

tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 5.5 M in decane)

-

Anhydrous Dichloromethane (DCM)

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium sulfite solution

-

Brine

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous DCM and powdered 4 Å molecular sieves.

-

Cool the mixture to -20 °C.

-

Add titanium (IV) isopropoxide (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv) sequentially.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of (R)-nona-1,5-dien-4-ol (1.0 equiv) in anhydrous DCM.

-

Stir for another 30 minutes at -20 °C.

-

Add tert-butyl hydroperoxide (2.0 equiv) dropwise.

-

Maintain the reaction at -20 °C and monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Stir vigorously for 1 hour at room temperature.

-

Filter the mixture through celite and wash with DCM.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate = 4:1).

Data Presentation:

Table 2: Diastereoselective Epoxidation of (R)-Nona-1,5-dien-4-ol

| Entry | Tartrate Ester | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | (+)-DET | -20 | >95:5 | 90 |

| 2 | (-)-DET | -20 | >95:5 (for the other diastereomer) | 88 |

| 3 | (+)-DIPT | -20 | 92:8 | 85 |

Visualizations

Experimental Workflow for Asymmetric Synthesis and Application

Caption: Workflow for the asymmetric synthesis and epoxidation of this compound.

Proposed Catalytic Cycle for Asymmetric Allylation

Application Notes and Protocols for the Biocatalytic Synthesis of Nona-1,5-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of Nona-1,5-dien-4-ol, a valuable chiral building block in organic synthesis. Two primary biocatalytic strategies are presented: the asymmetric reduction of the corresponding ketone, nona-1,5-dien-4-one, using an alcohol dehydrogenase (ADH), and the kinetic resolution of racemic this compound using a lipase. These methods offer high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis.

Strategy 1: Asymmetric Reduction of Nona-1,5-dien-4-one via Alcohol Dehydrogenase (ADH)

This method focuses on the direct, stereoselective reduction of a prochiral ketone to a chiral alcohol. Alcohol dehydrogenases are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1][2] For synthetic purposes, they are often used in the reductive direction to produce enantiomerically pure alcohols. The alcohol dehydrogenase from Rhodococcus ruber (ADH-A) is a well-characterized enzyme known for its broad substrate scope and high enantioselectivity, making it a suitable candidate for the reduction of nona-1,5-dien-4-one.[1][3][4]

Data Presentation: ADH-Catalyzed Reduction

| Parameter | Condition | Notes |

| Biocatalyst | Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A) | Can be used as a purified enzyme or in whole-cell systems. |

| Substrate | Nona-1,5-dien-4-one | --- |

| Cofactor | NADH or NADPH | Requires a cofactor regeneration system for economic viability. |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase (GDH) or Formate/Formate Dehydrogenase (FDH) | Essential for driving the reaction to completion. |

| Solvent | Aqueous buffer (e.g., phosphate or Tris-HCl) with a co-solvent | Co-solvents like isopropanol or DMSO can be used to improve substrate solubility. |

| pH | 6.0 - 8.0 | Optimal pH should be determined empirically for this specific substrate. |

| Temperature | 25 - 37 °C | --- |

| Substrate Concentration | 10 - 100 mM | Higher concentrations may lead to substrate inhibition. |

| Expected Yield | >90% | Dependent on reaction conditions and substrate stability. |

| Expected Enantiomeric Excess | >99% | ADH-A is known for its high stereoselectivity.[1] |

Experimental Protocol: ADH-Catalyzed Asymmetric Reduction

1. Materials:

-

Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)

-

Nona-1,5-dien-4-one

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Temperature-controlled reaction vessel

2. Procedure:

-

In a temperature-controlled vessel, prepare the reaction mixture by dissolving D-glucose (1.2 equivalents relative to the substrate) and NADP⁺ (0.1 mol%) in 100 mM potassium phosphate buffer (pH 7.0).

-

Add the Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

Dissolve Nona-1,5-dien-4-one in a minimal amount of DMSO and add it to the reaction mixture to the desired final concentration (e.g., 50 mM).

-

Initiate the reaction by adding the Alcohol Dehydrogenase (ADH-A).

-

Stir the reaction mixture at 30 °C and monitor the progress by TLC or GC analysis.

-

Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow: ADH-Catalyzed Reduction

Caption: Workflow for the ADH-catalyzed asymmetric reduction of nona-1,5-dien-4-one.

Strategy 2: Kinetic Resolution of Racemic this compound via Lipase